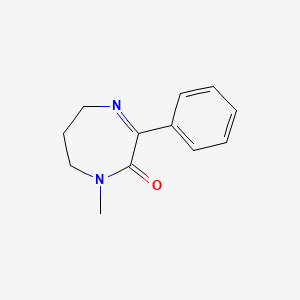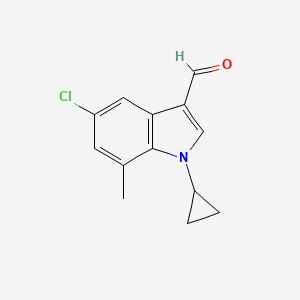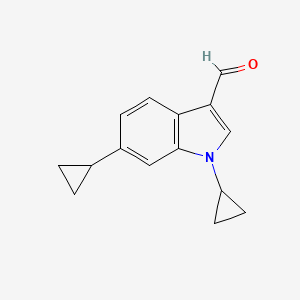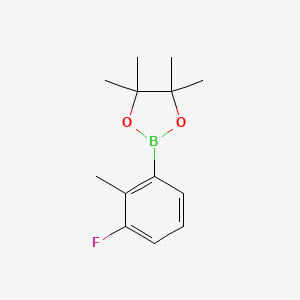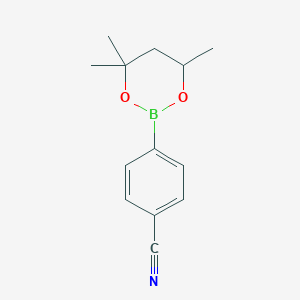![molecular formula C10H9ClN2OS B1406968 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline CAS No. 1256283-08-5](/img/structure/B1406968.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline
説明
“4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline” is a chemical compound with the CAS Number: 341967-76-8 . Its molecular weight is 283.74 . The IUPAC name for this compound is 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide .
Molecular Structure Analysis
The InChI code for “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline” is 1S/C11H10ClN3O2S/c12-11-14-5-9 (18-11)6-17-8-3-1-7 (2-4-8)10 (13)15-16/h1-5,10H,6,13H2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis
The melting point of “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline” is between 179-181°C .科学的研究の応用
Design and Synthesis for Antimicrobial Activities
The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial activities. For instance, derivatives such as pyrazolines based thiazolidin-4-one have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit promising antibacterial and antifungal activities, showcasing the versatility of the core structure in drug design (Patel et al., 2013).
Corrosion Inhibition Studies
In the field of materials science, derivatives of the compound have been investigated as corrosion inhibitors. Studies employing quantum chemical methods have identified certain derivatives as effective in protecting mild steel against corrosion in acidic environments. This application highlights the compound's utility beyond biological systems, demonstrating its potential in industrial applications (Udhayakala et al., 2013).
Antimicrobial Compound Synthesis
Further research into antimicrobial compound synthesis has led to the creation of eperezolid-like molecules, starting from related aniline derivatives. These synthesized compounds have shown high anti-Mycobacterium smegmatis activity, indicating their potential in treating infections caused by mycobacteria (Yolal et al., 2012).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on similar structures to predict their biological activity. These studies are crucial in understanding the interaction between the compound and biological targets, aiding in the design of more effective drugs (Viji et al., 2020).
Synthesis of Novel Quinazolinone Derivatives
The versatility of the compound extends to the synthesis of novel quinazolinone derivatives with antimicrobial activity. These derivatives represent a significant area of research in medicinal chemistry, aiming to develop new therapeutic agents (Habib et al., 2012).
Photoinduced Intramolecular Charge Transfer Studies
The compound and its derivatives have also been studied for their photochemical behavior, particularly in the context of photoinduced intramolecular charge transfer. This research has implications for the development of optical materials and sensors, broadening the scope of applications (Yang et al., 2004).
Safety and Hazards
将来の方向性
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the study of “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline” and similar compounds could involve further exploration of these properties and potential applications.
特性
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-10-13-5-9(15-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDDHGCEIYCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



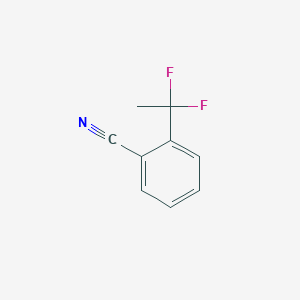


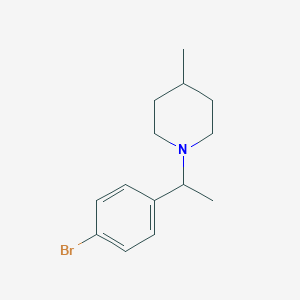

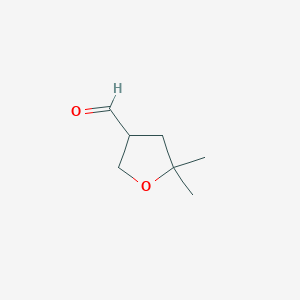
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
